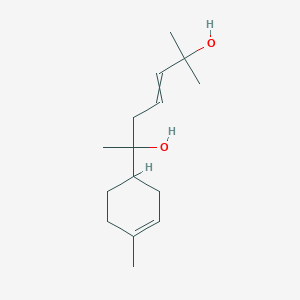
N-(4-Chlorophenyl)-N'-(4-methylphenyl)thioimidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide is an organic compound that features both chlorophenyl and methylphenyl groups attached to a thioimidodicarbonic diamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide typically involves the reaction of 4-chloroaniline and 4-methylaniline with carbon disulfide and a suitable base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, optimizing for yield and purity. This might involve continuous flow reactors and more efficient separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals or as a component in materials science.
Mecanismo De Acción
The mechanism by which N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thiourea: Similar structure but with a thiourea core.
N-(4-Chlorophenyl)-N’-(4-methylphenyl)carbamide: Similar structure but with a carbamide core.
Uniqueness
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
57633-42-8 |
|---|---|
Fórmula molecular |
C15H14ClN3S2 |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
1-carbamothioyl-1-(4-chlorophenyl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C15H14ClN3S2/c1-10-2-6-12(7-3-10)18-15(21)19(14(17)20)13-8-4-11(16)5-9-13/h2-9H,1H3,(H2,17,20)(H,18,21) |
Clave InChI |
QEEQDALUCLNYHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)N(C2=CC=C(C=C2)Cl)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


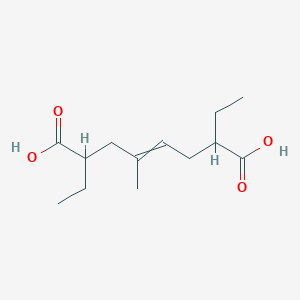
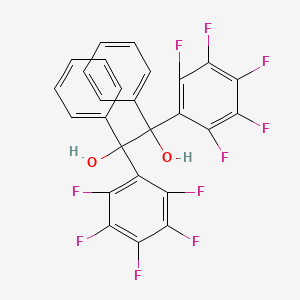
![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)


![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
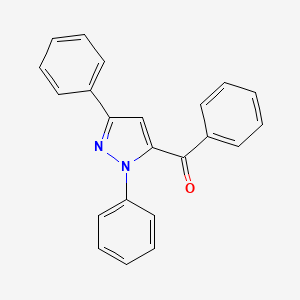
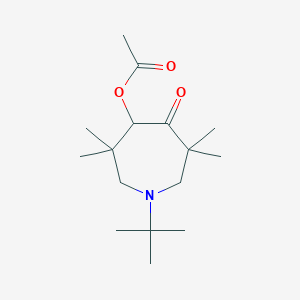
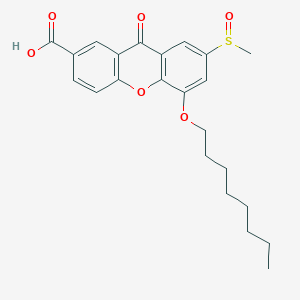
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
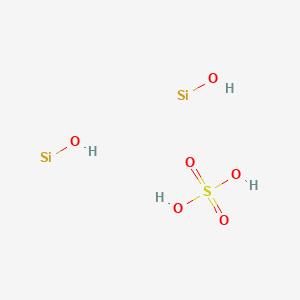
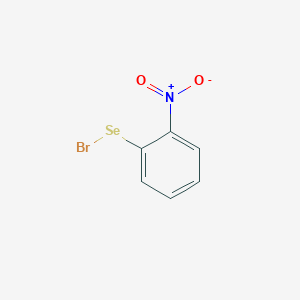
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
